An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromothieno[2,3-d]pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromothieno[2,3-d]pyridazine
A Keystone Heterocycle for Advanced Drug Discovery
Abstract
The thieno[2,3-d]pyridazine scaffold represents a class of fused heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic characteristics, and synthetic considerations for a key derivative, 3-Bromothieno[2,3-d]pyridazine. Due to the limited direct experimental data available for this specific isomer, this guide synthesizes information from closely related thienopyridine and pyridazine analogues to provide a robust predictive overview for researchers, scientists, and drug development professionals. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, positioning this molecule as a valuable building block in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Thieno[2,3-d]pyridazine Core
The fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring bestows the thieno[2,3-d]pyridazine scaffold with unique electronic and structural features.[1] This arrangement creates a privileged structure in medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The pyridazine moiety itself is a component of numerous established pharmaceutical agents.[4][5]
The introduction of a bromine atom at the 3-position of the thieno[2,3-d]pyridazine core is a deliberate synthetic strategy. This halogen atom serves as a key functional group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments. This versatility is paramount in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Predicted Physicochemical Properties
Direct experimental data for 3-Bromothieno[2,3-d]pyridazine is not extensively reported in publicly available literature. However, by analyzing the properties of the constituent rings and related brominated heterocyclic systems, we can establish a reliable set of predicted physicochemical parameters.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C7H4BrN2S | Based on the chemical structure. |
| Molecular Weight | ~229.09 g/mol | Calculated from the molecular formula. For comparison, 3-Bromothieno[2,3-b]pyridine has a molecular weight of 214.08 g/mol .[6] |
| Appearance | Likely a white to off-white or pale yellow solid | Heterocyclic compounds of this nature are typically crystalline solids at room temperature. |
| Melting Point | Estimated 150-200 °C | This is an educated estimation. The melting point will be influenced by the crystal lattice energy. For reference, pyridazine has a melting point of -8 °C and many substituted pyridazinones melt in a higher range.[7] |
| Boiling Point | > 300 °C (with decomposition) | High boiling points are expected for aromatic heterocyclic systems of this molecular weight. Pyridazine has a boiling point of 208 °C. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature and the presence of the bromine atom suggest limited aqueous solubility. The polar pyridazine ring may confer some solubility in polar organic solvents. |
| logP | Estimated 2.0 - 3.0 | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. The value is estimated based on related structures like 3-Bromothieno[2,3-b]pyridine (XLogP3 of 2.9).[6] |
| pKa | Weakly basic | The nitrogen atoms in the pyridazine ring are expected to be weakly basic. Pyridazine itself has a pKa of 2.3.[8] The electron-withdrawing effect of the fused thiophene ring and the bromine atom will likely further reduce the basicity. |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 3-Bromothieno[2,3-d]pyridazine would rely on a combination of spectroscopic techniques. Based on analogous structures, the expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants of the protons on the pyridazine and thiophene rings will be influenced by the bromine substituent.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the heterocyclic core. The carbon atom directly attached to the bromine will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the fused ring system.[9][10] The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the molecule.[9]
-
Electron Impact (EI-MS): This technique would show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).[11][12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of the thieno[2,3-d]pyridazine core can be achieved through various synthetic routes, often involving the construction of one ring onto the other.[1] A plausible approach for 3-Bromothieno[2,3-d]pyridazine would involve:
-
Starting with a substituted thiophene: A suitably functionalized 2,3-disubstituted thiophene could undergo cyclization with hydrazine or a related synthon to form the pyridazine ring.
-
Starting with a substituted pyridazine: A 4,5-disubstituted pyridazine derivative could be used as a scaffold to construct the fused thiophene ring.[8][13]
Bromination can be achieved either by using a brominated starting material or by electrophilic bromination of the pre-formed thieno[2,3-d]pyridazine ring system.
Caption: Potential synthetic pathways to 3-Bromothieno[2,3-d]pyridazine.
Chemical Reactivity
The reactivity of 3-Bromothieno[2,3-d]pyridazine is dictated by the electronic nature of the fused ring system and the presence of the bromine atom.
-
Cross-Coupling Reactions: The C-Br bond is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are expected to proceed efficiently at this position. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups.
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring may be susceptible to nucleophilic aromatic substitution, although this is generally less facile than in more activated systems.
-
Reactions on the Thiophene Ring: The thiophene ring can potentially undergo electrophilic substitution, though the reactivity will be modulated by the fused pyridazine ring.
Caption: Key cross-coupling reactions utilizing the C-Br bond.
Applications in Drug Discovery
The thieno[2,3-d]pyridazine scaffold and its isomers are of significant interest in drug discovery due to their diverse biological activities.[1] Thieno[2,3-d]pyrimidine derivatives, which are structurally similar, have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy.[14] Furthermore, various pyridazine and thienopyridine derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[2][3][15][16]
The ability to functionalize the 3-position of the thieno[2,3-d]pyridazine core via the bromo substituent allows for the systematic exploration of the structure-activity relationship (SAR) of this scaffold against various biological targets.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 3-Bromothieno[2,3-d]pyridazine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Characterization Workflow
Caption: Standard workflow for the characterization of a novel heterocyclic compound.
Conclusion
3-Bromothieno[2,3-d]pyridazine is a strategically important heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental data is limited, a comprehensive analysis of related structures provides a strong predictive framework for its physicochemical properties, spectroscopic characteristics, and reactivity. The versatile C-Br bond is a key feature, enabling extensive derivatization and the exploration of this privileged scaffold in the quest for novel therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising class of molecules.
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